({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxybenzoate
Description
This compound features a 4-methoxybenzoate ester core linked to a carbamoyl group substituted with a 2-(trifluoromethyl)benzyl moiety.
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-25-14-8-6-12(7-9-14)17(24)26-11-16(23)22-10-13-4-2-3-5-15(13)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYFJXPDBDSBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Key Comparisons:
Structural Insights :
- The target compound shares the 4-methoxybenzoate ester motif with sulfonylurea herbicides like metsulfuron-methyl but lacks the sulfonylurea and triazine moieties critical for herbicidal activity .
- Unlike the spirocyclic derivatives in the patent (e.g., Reference Example 107), the target compound lacks complex ring systems but retains trifluoromethyl and carbamoyl groups, which are common in bioactive molecules for enhanced binding and stability .
Physicochemical Properties
Comparative Data:
Analysis :
- The patent’s spiro derivatives exhibit high molecular weights (~850–870 Da) and short HPLC retention times (~1.3–1.4 min), suggesting polar characteristics due to sulfonic acid or ester groups .
- Sulfonylureas like metsulfuron-methyl are smaller (~380 Da) and less polar, aligning with their herbicidal activity and soil mobility . The target compound’s properties likely fall between these classes, depending on substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
